

# Exploring the chemical structure and properties of Mesopram

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Mesopram

Cat. No.: B1669844

[Get Quote](#)

## An In-depth Technical Guide to Mesopram (Daxalipram)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Mesopram**, also known as Daxalipram. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data from preclinical studies. This guide is intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

## Core Chemical and Physical Properties

**Mesopram** is a selective, orally active inhibitor of phosphodiesterase 4 (PDE4).<sup>[1][2]</sup> Initially developed by Bayer AG for its anti-inflammatory properties, its clinical development was later discontinued.<sup>[3][4]</sup> Despite this, the compound remains a subject of research interest for its immunomodulatory effects.<sup>[5]</sup>

Table 1: Chemical and Physical Data for **Mesopram**

| Identifier          | Value                                                                  | Reference                                                                                           |
|---------------------|------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Registry Number | <b>189940-24-7</b>                                                     | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Synonyms            | Daxalipram, (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone | <a href="#">[1]</a> <a href="#">[2]</a>                                                             |
| Molecular Formula   | C <sub>14</sub> H <sub>19</sub> NO <sub>4</sub>                        | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Molecular Weight    | 265.31 g/mol                                                           | <a href="#">[1]</a> <a href="#">[7]</a>                                                             |
| Appearance          | White solid                                                            | <a href="#">[1]</a>                                                                                 |
| SMILES              | C[C@]1(C2=CC(OCCC)=C(O)C)C=C2OC(=O)NC1                                 | <a href="#">[6]</a>                                                                                 |
| InChIKey            | PCCPERGCFKUYIS-AWEZNQCLSA-N                                            | <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[8]</a>                                         |
| Density             | 1.125 g/cm <sup>3</sup>                                                | <a href="#">[7]</a>                                                                                 |
| Boiling Point       | 459.142 °C at 760 mmHg                                                 | <a href="#">[7]</a>                                                                                 |

| Flash Point | 231.481 °C |[\[7\]](#) |

## Mechanism of Action and Signaling Pathway

**Mesopram**'s primary mechanism of action is the selective inhibition of phosphodiesterase type 4 (PDE4).[\[1\]](#)[\[4\]](#) PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive AMP. By inhibiting PDE4, **Mesopram** leads to an accumulation of intracellular cAMP in immune and inflammatory cells.

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets. A key consequence of this pathway is the downregulation of pro-inflammatory cytokine synthesis, including Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interferon-gamma (IFN- $\gamma$ ).[\[1\]](#)[\[2\]](#)[\[9\]](#) This selective inhibition of Th1 helper cell activity without affecting Th2 cells underscores its targeted immunomodulatory effect.[\[1\]](#)[\[5\]](#)



[Click to download full resolution via product page](#)

*Mesopram's inhibitory effect on the PDE4 signaling pathway.*

## Preclinical Efficacy and Experimental Data

**Mesopram** has demonstrated significant anti-inflammatory effects in various preclinical models, particularly in studies of autoimmune diseases.

EAE serves as a rodent model for multiple sclerosis.<sup>[5]</sup> Administration of **Mesopram** to rodents was shown to suppress EAE completely in Lewis rats, an effect accompanied by a reduction of inflammatory lesions in the spinal cord and brain.<sup>[5]</sup> This clinical improvement was correlated

with a marked reduction in the expression of IFN- $\gamma$  and TNF- $\alpha$  in the brain tissue of the treated animals.[\[5\]](#)

In a murine model of colitis induced by DSS, **Mesopram** was effective in both preventive and therapeutic settings.[\[9\]](#) Treatment with **Mesopram** led to a significant reduction in clinical scores, reversed colon shortening, and lowered the ex vivo colonic production of IFN- $\gamma$ .[\[2\]\[9\]](#)

Table 2: Summary of Preclinical Data for **Mesopram**

| Model               | Species       | Dosing                              | Key Findings                                                                  | Reference           |
|---------------------|---------------|-------------------------------------|-------------------------------------------------------------------------------|---------------------|
| DSS-Induced Colitis | BALB/c Mice   | 50 mg/kg (preventive)               | Significantly reduced clinical score, colon shortening, and histologic score. | <a href="#">[9]</a> |
| DSS-Induced Colitis | BALB/c Mice   | 10 mg/kg (i.p., q.d., 7 days)       | Reversed colon shortening and lowered colonic IFN- $\gamma$ production.       | <a href="#">[2]</a> |
| Ethanol Intake      | C57BL/6J Mice | 5 mg/kg (p.o., once daily, 10 days) | Significantly reduced ethanol intake and preference.                          | <a href="#">[2]</a> |

| EAE | Lewis Rats | Not Specified | Complete suppression of clinical EAE; reduced inflammatory lesions and expression of IFN- $\gamma$  and TNF- $\alpha$  in the brain. |[\[5\]](#) |

## Experimental Protocols

A common methodology for evaluating the therapeutic efficacy of **Mesopram** involves the DSS-induced colitis model.

- **Induction:** Colitis is induced in BALB/c mice by administering dextran sulfate sodium (DSS) in their drinking water for a period of seven days.[9]
- **Treatment Initiation:** On day 8, the DSS is discontinued, and treatment with **Mesopram** or a vehicle control is initiated.[9]
- **Administration:** **Mesopram** is administered, for example, intraperitoneally (i.p.) or orally (p.o.) at specified doses (e.g., 10 mg/kg).[2][9]
- **Monitoring:** Clinical scores (assessing weight loss, stool consistency, and bleeding) are calculated daily.[9]
- **Endpoint Analysis:** After the treatment period, post-mortem analyses are conducted. This includes measuring colon length, performing histological scoring of tissue sections, and determining the ex vivo production of cytokines like TNF- $\alpha$  and IFN- $\gamma$  from colonic tissue cultures.[9]



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [bocsci.com](http://bocsci.com) [bocsci.com]
- 2. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 3. Mesopram - Drug Targets, Indications, Patents - Synapse [\[synapse.patsnap.com\]](http://synapse.patsnap.com)

- 4. Mesopram - AdisInsight [adisinsight.springer.com]
- 5. The type IV phosphodiesterase specific inhibitor mesopram inhibits experimental autoimmune encephalomyelitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 189940-24-7: Mesopram | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. PubChemLite - Mesopram (C14H19NO4) [pubchemlite.lcsb.uni.lu]
- 9. The specific type-4 phosphodiesterase inhibitor mesopram alleviates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Exploring the chemical structure and properties of Mesopram]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669844#exploring-the-chemical-structure-and-properties-of-mesopram>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)